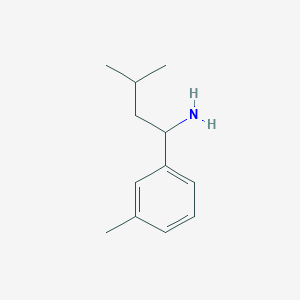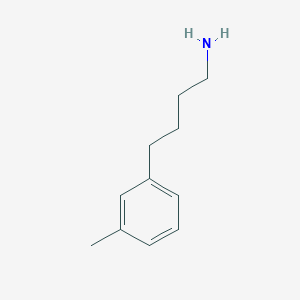
3-Methyl-benzenebutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-benzenebutanamine can be achieved through several methods. One common approach involves the reductive amination of 3-methylbenzaldehyde with butylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the aldehyde and amine reacting to form an imine intermediate, which is subsequently reduced to the amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-methylbenzonitrile with butylamine. This method utilizes a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired amine product.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-benzenebutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 3-Methyl-benzenebutanoic acid.
Reduction: N-butyl-3-methylbenzenamine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
3-Methyl-benzenebutanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Methyl-benzenebutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites of enzymes, altering their activity. Additionally, the compound may interact with neurotransmitter receptors, modulating their function and influencing neurological pathways.
Comparison with Similar Compounds
3-Methylbenzenamine: A simpler analog with a similar structure but lacking the butanamine group.
4-Methylbenzenebutanamine: An isomer with the butanamine group attached at the para position relative to the methyl group.
3-Methylbenzenemethanamine: A compound with a methanamine group instead of butanamine.
Uniqueness: 3-Methyl-benzenebutanamine is unique due to the presence of both a methyl group and a butanamine group on the benzene ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
4-(3-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17N/c1-10-5-4-7-11(9-10)6-2-3-8-12/h4-5,7,9H,2-3,6,8,12H2,1H3 |
InChI Key |
NLLKACGYTNMXNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Propyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13042152.png)



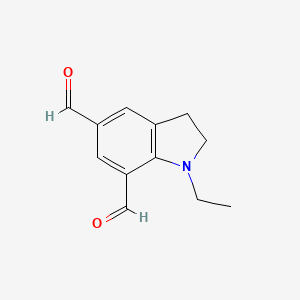


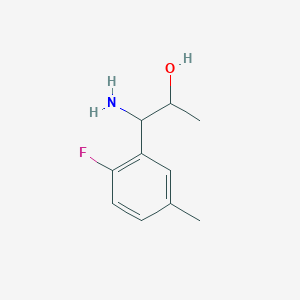

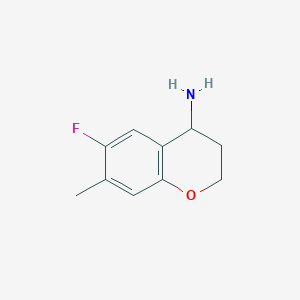
![1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13042189.png)
![methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13042215.png)
